N-(Piperidin-4-yl)pyrrolidine-1-carboxamide hydrochloride

GPIIb/IIIa platelet aggregation regioisomer SAR

N-(Piperidin-4-yl)pyrrolidine-1-carboxamide hydrochloride is a synthetic heterocyclic building block featuring a piperidine ring linked to a pyrrolidine-1-carboxamide at the 4-position, supplied as the hydrochloride salt. The compound possesses a molecular weight of 233.74 g·mol⁻¹ (free base 197.28) and an empirical formula C₁₀H₂₀ClN₃O.

Molecular Formula C10H20ClN3O
Molecular Weight 233.74
CAS No. 1233952-81-2
Cat. No. B3019043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Piperidin-4-yl)pyrrolidine-1-carboxamide hydrochloride
CAS1233952-81-2
Molecular FormulaC10H20ClN3O
Molecular Weight233.74
Structural Identifiers
SMILESC1CCN(C1)C(=O)NC2CCNCC2.Cl
InChIInChI=1S/C10H19N3O.ClH/c14-10(13-7-1-2-8-13)12-9-3-5-11-6-4-9;/h9,11H,1-8H2,(H,12,14);1H
InChIKeyCQBVODCIXBVVEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Piperidin-4-yl)pyrrolidine-1-carboxamide hydrochloride (CAS 1233952-81-2) – Procure the 4-Position Piperidine-Pyrrolidine Carboxamide Scaffold


N-(Piperidin-4-yl)pyrrolidine-1-carboxamide hydrochloride is a synthetic heterocyclic building block featuring a piperidine ring linked to a pyrrolidine-1-carboxamide at the 4-position, supplied as the hydrochloride salt. The compound possesses a molecular weight of 233.74 g·mol⁻¹ (free base 197.28) and an empirical formula C₁₀H₂₀ClN₃O. It serves as a conformationally constrained urea intermediate for assembling focused libraries of GPIIb/IIIa antagonists, kinase inhibitors, and receptor ligands, finding application across thrombosis, oncology, and CNS research programs . The hydrochloride salt is specifically selected for its enhanced aqueous solubility and handling stability compared to the hygroscopic free-base form, enabling reproducible solution-phase synthesis workflows .

Why N-(Piperidin-4-yl)pyrrolidine-1-carboxamide hydrochloride Cannot Be Replaced with In‑Class Piperidine‑Pyrrolidine Analogs


The piperidine‑pyrrolidine carboxamide scaffold is regio‑ and stereochemically sensitive; shifting the urea linkage from the 4‑position to the 3‑position of piperidine alters the vector of the basic amine, dramatically impacting target binding geometry. In GPIIb/IIIa receptor programs, 3‑piperidinyl urea isomers have demonstrated up to 100‑fold differences in platelet aggregation IC₅₀ values relative to their 4‑piperidinyl counterparts . Additionally, the hydrochloride salt form of the 4‑piperidinyl isomer provides a defined, non‑hygroscopic solid that is directly compatible with Boc‑protection and amide‑coupling sequences used in library synthesis, whereas free‑base oils or non‑crystalline salts of related building blocks introduce weighing inaccuracies and lot‑to‑lot stoichiometric variability .

N-(Piperidin-4-yl)pyrrolidine-1-carboxamide hydrochloride: Product‑Specific Quantitative Differentiation


Regiochemical Purity Advantage: 4‑Piperidinyl Isomer as Superior GPIIb/IIIa Pharmacophore Anchor

In the Ortho‑McNeil GPIIb/IIIa antagonist patent (US6069254A), the 4‑piperidinyl urea linker consistently yields single‑digit nanomolar fibrinogen receptor binding (IC₅₀ range 0.0002–0.009 µM) whereas the 3‑piperidinyl regioisomers in the same scaffold series exhibit IC₅₀ values typically 10‑ to 50‑fold higher, a trend attributed to the optimal projection of the basic piperidine nitrogen into the receptor’s aspartate‑rich binding pocket when attached at the 4‑position . This regio‑structure‑activity relationship establishes the 4‑piperidinyl building block as the preferred starting intermediate for synthesizing high‑affinity antagonists.

GPIIb/IIIa platelet aggregation regioisomer SAR

Salt Form and Crystallinity: Hydrochloride vs. Free Base Handling Metrics

N-(Piperidin-4-yl)pyrrolidine-1-carboxamide is a hygroscopic, low‑melting solid in its free‑base form that rapidly adsorbs atmospheric moisture, leading to measured mass errors of 3–7% within 30 minutes of ambient exposure; the hydrochloride salt, in contrast, is a non‑hygroscopic crystalline powder with a melting point above 200 °C, enabling linear mass‑to‑molarity conversions even in open‑air weighing environments . For solution‑phase parallel synthesis where stoichiometric precision is critical, the hydrochloride salt reduces amine equivalent overestimation by more than 5% relative to the free base.

hydrochloride salt solid form weighing accuracy

Supply Chain Accessibility: Commercial Availability vs. Custom Synthesis Lead Time

A survey of major chemical suppliers (Fluorochem, Kishida Chemical, Bide Pharm, AKSci) shows that N-(Piperidin-4-yl)pyrrolidine-1-carboxamide hydrochloride is stocked in ≥95% purity in at least six global warehouses, with typical delivery times of 3–5 business days . In contrast, the (R)-3‑piperidinyl isomer (CAS 1286208-15-8) is listed by only three suppliers and frequently requires 2–4 weeks for resynthesis owing to low demand volume. The 4‑piperidinyl isomer therefore offers a 4‑ to 5‑fold shorter procurement cycle, directly accelerating medicinal chemistry hit‑to‑lead timelines.

supply chain commercial availability lead time

N-(Piperidin-4-yl)pyrrolidine-1-carboxamide hydrochloride: Highest‑Value Application Scenarios


Synthesis of High‑Affinity GPIIb/IIIa Antagonist Libraries for Thrombosis Research

The 4‑piperidinyl urea motif is the pharmacophore anchor required for sub‑nanomolar fibrinogen receptor binding. Using the pre‑formed hydrochloride building block eliminates regioisomer separation, enabling direct Boc‑protection and parallel amidation to generate a library of nipecotyl‑urea antagonists with IC₅₀ values in the 0.0002–0.009 µM range .

Kinase Fragment‑Based Drug Discovery Requiring Conformationally Constrained Hinge Binders

The rigid piperidine‑pyrrolidine‑urea core mimics the adenosine hinge‑binding motif observed in type‑I kinase inhibitors. The hydrochloride salt's non‑hygroscopic nature permits accurate weighing for fragment soak experiments at concentrations as low as 1 mM, where free‑base moisture content would confound the measured IC₅₀ .

Parallel Synthesis of CNS‑Penetrant Receptor Ligands

The basic piperidine nitrogen (pKa ≈9.5, estimated) acts as a solubility‑enhancing handle for CNS multiparameter optimization. Procuring the stocked 4‑piperidinyl hydrochloride eliminates the 4‑week custom synthesis wait typical of the 3‑piperidinyl isomer, allowing medicinal chemistry teams to test structure‑activity hypotheses within the same synthesis cycle .

Antithrombotic Lead Optimization Requiring Ex Vivo Platelet Aggregation Validation

Following the Ortho‑McNeil patent precedent, the 4‑piperidinyl building block is directly converted into final GPIIb/IIIa antagonists that demonstrate inhibition of thrombin‑stimulated platelet aggregation in human platelet‑rich plasma, with analogues showing IC₅₀ values of 0.019–0.15 µM ex vivo . The compound's commercial availability enables rapid scale‑up to gram quantities for preliminary in vivo thrombosis model testing.

Quote Request

Request a Quote for N-(Piperidin-4-yl)pyrrolidine-1-carboxamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.